

BAY-678 Pharmacological Profile and Application Notes

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: BAY-678

CAS No.: 675103-36-3

Cat. No.: S005358

[Get Quote](#)

BAY-678 is characterized as an orally bioavailable, highly potent, selective, and cell-permeable inhibitor of human neutrophil elastase (HNE). It functions as a fourth-generation HNE inhibitor and has been nominated as a chemical probe by the Structural Genomics Consortium (SGC) [1].

Quantitative Pharmacological Profile

The table below summarizes the key quantitative data available for **BAY-678**:

Parameter	Value	Details / Conditions
IC ₅₀ (HNE)	20 nM	Biochemical Neutrophil Elastase Assay [1] [2]
K _i (HNE)	15 nM	Biochemical Neutrophil Elastase Assay [2]
K _i (Mouse NE)	700 nM	Demonstrates species specificity [2]
Selectivity	>2,000-fold	Selectivity over 21 related serine proteases (IC ₅₀ > 30 μM) [1] [2]
Oral Bioavailability	Confirmed (Rat)	Orally active [1] [3]
Half-life (t _{1/2})	1.3 hours	Observed in rats [1] [3]
Molecular Weight	400.35 g/mol	Formula: C ₂₀ H ₁₅ F ₃ N ₄ O ₂ [1]

Parameter	Value	Details / Conditions
CAS Number	675103-36-3	[1] [3]

Note on Pharmacokinetics (PK): The search results indicate that **BAY-678** has medium clearance and a half-life of 1.3 hours in rats [1]. A full ADME profile detailing its absorption, distribution, metabolism, and excretion in preclinical models is not available in the current search results.

Experimental Protocol: HNE Inhibition Assay

This protocol outlines the methodology for evaluating the inhibitory activity of **BAY-678** against Human Neutrophil Elastase in a biochemical assay, based on the procedures used to generate its reported IC₅₀ value [1] [2].

Materials and Reagents

- **Human Neutrophil Elastase (HNE):** Recombinant or purified from human sputum.
- **BAY-678:** Prepare stock solution in DMSO (e.g., 10 mM). Aliquot and store at -20°C to -80°C.
- **Substrate:** A specific chromogenic or fluorogenic elastase substrate (e.g., MeOSuc-AAPV-p-nitroanilide).
- **Assay Buffer:** 0.1 M HEPES, 0.5 M NaCl, pH 7.5. Add 0.1% (v/v) polyethylene glycol (PEG) to minimize nonspecific binding.
- **Equipment:** Microplate reader (capable of measuring absorbance or fluorescence), multi-channel pipettes, and 96-well plates.

Procedure

- **Solution Preparation**
 - Prepare a series of **BAY-678** working solutions in assay buffer from the DMSO stock to create a concentration gradient (e.g., from 1 nM to 1 μM). Maintain a constant, low concentration of DMSO (e.g., ≤1%) across all samples, including controls.
 - Prepare the HNE enzyme solution in cold assay buffer at a predetermined working concentration.

- Prepare the substrate solution in assay buffer.

- **Reaction Setup**

- Add the appropriate volume of **BAY-678** solution or buffer (for controls) to each well.
- Add the HNE enzyme solution to all wells except the blank (substrate-only) control. Mix gently.
- Pre-incubate the plate for a set time (e.g., 15-30 minutes) at room temperature or 37°C to allow inhibitor-enzyme interaction.

- **Initiate Reaction and Measure**

- Start the enzymatic reaction by adding the substrate solution to all wells, including the blank.
- Immediately begin kinetic measurement of the product formation. For a chromogenic substrate, monitor the increase in absorbance at 405 nm over 30-60 minutes.

- **Controls**

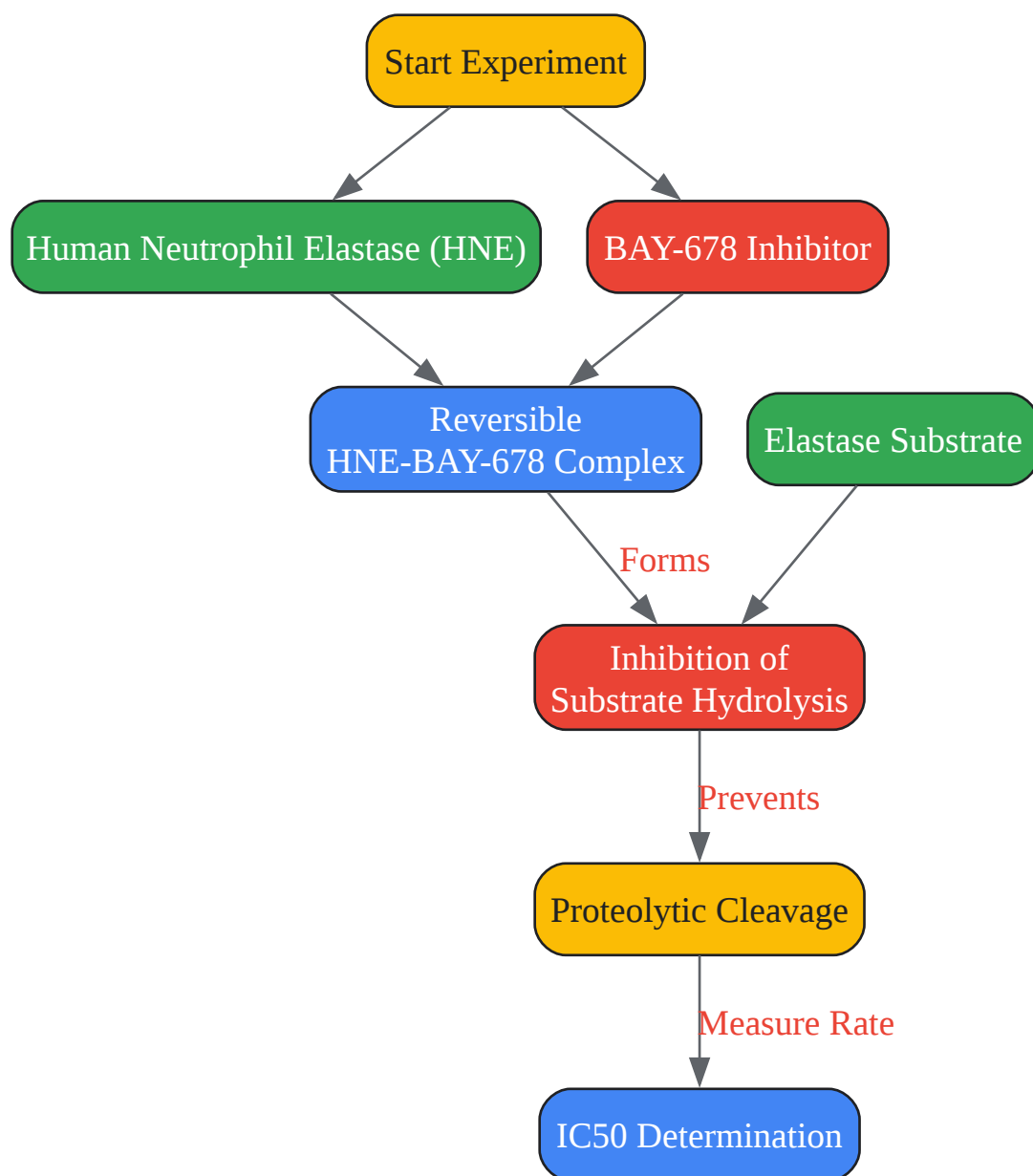
- **Positive Control (100% Activity):** Enzyme + substrate + buffer/DMSO (no inhibitor).
- **Negative Control (0% Activity):** Substrate only (no enzyme, no inhibitor).
- **Blank:** Buffer only (optional, for background subtraction).

Data Analysis

- Calculate the initial reaction velocities (V) for each well from the linear portion of the kinetic curve.
- Normalize the velocities from inhibitor wells to the positive control (100% activity).
- Plot the normalized activity (%) against the logarithm of the **BAY-678** concentration.
- Fit the data to a four-parameter logistic model (sigmoidal dose-response curve) to determine the IC₅₀ value.

Mechanism of Action and Experimental Workflow

The following diagram illustrates the mechanistic pathway of **BAY-678** and the logical flow of the experimental protocol.



[Click to download full resolution via product page](#)

Critical Notes for Researchers

- **Species Specificity:** **BAY-678** is significantly less potent against mouse and rat neutrophil elastase ($K_i = 600\text{-}700\text{ nM}$) compared to human NE ($K_i = 15\text{ nM}$) [2]. This limits its utility in rodent disease models unless the model involves administration of human NE.
- **Solubility and Storage:** **BAY-678** is soluble in DMSO, ethanol, and DMF. For long-term storage, powder should be kept at -20°C , while stock solutions are stable for 1 year at -20°C and 2 years at -80°C . Avoid repeated freeze-thaw cycles [1].

- **Therapeutic Context:** **BAY-678** represents a precursor to the fifth-generation inhibitor **Brensocatib**, which acts by inhibiting dipeptidyl peptidase 1 (DPP-1), an upstream activator of multiple neutrophil serine proteases including NE [4]. This illustrates the evolution of this class of inhibitors.

References

1. BAY-678 | Elastase Inhibitor [medchemexpress.com]
2. Probe BAY-678 | Chemical Probes Portal [chemicalprobes.org]
3. APExBIO - BAY-678 | HNE inhibitor | CAS# 675103-36-3 [apexbt.com]
4. A narrative review of brensocatib therapy [sciencedirect.com]

To cite this document: Smolecule. [BAY-678 Pharmacological Profile and Application Notes].

Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b005358#bay-678-pharmacokinetics-profile-study>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com